Propyl 3,5-dichloro-4-hydroxybenzoate
Description
Contextualization within Halogenated Benzoate (B1203000) Esters
Halogenated aromatic compounds, including halogenated benzoate esters, are a class of chemicals widely utilized in various industrial and agricultural applications. nih.gov The introduction of halogen atoms, such as chlorine, onto the aromatic ring can significantly alter the compound's stability and reactivity. nih.gov Propyl 3,5-dichloro-4-hydroxybenzoate fits within this category as a dichlorinated ester of 4-hydroxybenzoic acid. nih.gov The presence of chlorine atoms influences its electronic properties and potential interactions with biological systems. Research into halogenated aromatics often focuses on their environmental persistence and the enzymatic reactions involved in their degradation. nih.gov
Significance as a Research Chemical and Chemical Intermediate
This compound serves as a valuable compound in research settings. It is primarily used as a research chemical, allowing scientists to investigate the effects of chlorination on the properties and behavior of benzoate esters. nih.gov Furthermore, it can act as a chemical intermediate, a building block for the synthesis of more complex molecules. atamanchemicals.com Its precursor, 3,5-dichloro-4-hydroxybenzoic acid, is also a known chemical intermediate. sigmaaldrich.comchemsynthesis.com The study of such intermediates is crucial for the development of new materials and pharmaceuticals.
Distinguishing this compound from Other Paraben Derivatives
Parabens are a group of p-hydroxybenzoic acid esters that are commonly used as preservatives. argonexir.comwindows.net Common examples include methylparaben, ethylparaben, and propylparaben (B1679720). nih.govwikipedia.org this compound is a derivative of propylparaben, distinguished by the two chlorine atoms on the benzene (B151609) ring. nih.govnih.gov This chlorination sets it apart from its non-halogenated counterparts. While propylparaben itself is a well-studied preservative, the dichlorinated form is more of a subject of specific chemical research, particularly in understanding how chlorination byproducts of parabens might behave. nih.gov Other related compounds include ethyl 3,5-dichloro-4-hydroxybenzoate, which has an ethyl ester group instead of a propyl group. chemsynthesis.com
Overview of Research Trajectories and Gaps for this compound
Current research on halogenated compounds, including chlorinated parabens, often investigates their environmental fate and potential transformations. nih.gov Studies have explored the formation of chlorinated and dichlorinated parabens as disinfection byproducts. nih.gov However, there are still gaps in the understanding of the specific properties and reactivity of this compound. While data on its basic chemical properties are available, more in-depth research is needed to fully characterize its behavior in various chemical and biological systems. Future research could focus on its potential applications as a chemical intermediate and further explore its unique properties imparted by the dichlorination.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | nih.gov |
| Molecular Weight | 249.09 g/mol | nih.gov |
| CAS Number | 101003-80-9 | nih.gov |
| IUPAC Name | This compound | nih.gov |
Table 2: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Distinguishing Feature |
| This compound | C₁₀H₁₀Cl₂O₃ | Propyl ester with two chlorine atoms |
| Propylparaben (Propyl 4-hydroxybenzoate) | C₁₀H₁₂O₃ | Propyl ester, no chlorine atoms argonexir.comwikipedia.org |
| 3,5-Dichloro-4-hydroxybenzoic acid | C₇H₄Cl₂O₃ | Carboxylic acid, no ester group sigmaaldrich.com |
| Ethyl 3,5-dichloro-4-hydroxybenzoate | C₉H₈Cl₂O₃ | Ethyl ester with two chlorine atoms chemsynthesis.com |
| Methylparaben | C₈H₈O₃ | Methyl ester, no chlorine atoms nih.gov |
| Ethylparaben | C₉H₁₀O₃ | Ethyl ester, no chlorine atoms nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl 3,5-dichloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTZPDOCOFUQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641024 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101003-80-9 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Propyl 3,5 Dichloro 4 Hydroxybenzoate
Strategies for the Esterification of 3,5-Dichloro-4-hydroxybenzoic Acid with Propanol
The primary method for synthesizing Propyl 3,5-dichloro-4-hydroxybenzoate is the direct esterification of 3,5-dichloro-4-hydroxybenzoic acid with propanol. This reaction is a specific example of the broader class of Fischer-Speier esterifications.
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. youtube.com The mechanism for the formation of this compound involves the protonation of the carbonyl oxygen of 3,5-dichloro-4-hydroxybenzoic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of propanol.
The subsequent steps involve a series of proton transfers, leading to the formation of a tetrahedral intermediate. This intermediate then eliminates a molecule of water, a good leaving group, to form a protonated ester. Finally, deprotonation of this species yields the final product, this compound, and regenerates the acid catalyst.
Several strategies can be employed to optimize the yield of this esterification, as it is a reversible process. According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by either using an excess of one of the reactants (typically the less expensive one, in this case, propanol) or by removing one of the products as it is formed. The continuous removal of water from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus, is a common and effective optimization technique.
Furthermore, the choice of catalyst and reaction conditions plays a crucial role. While strong mineral acids like sulfuric acid are traditional catalysts, solid acid catalysts and ionic liquids have also been explored for similar esterifications to simplify purification and minimize environmental impact. Microwave-assisted synthesis has also been shown to be an effective method for optimizing Fischer esterification of substituted benzoic acids, often leading to higher yields and significantly reduced reaction times. academicpublishers.org
| Parameter | Optimization Strategy | Rationale |
| Reactant Ratio | Use of excess propanol | Shifts the equilibrium towards the product side. |
| Product Removal | Continuous removal of water (e.g., Dean-Stark trap) | Shifts the equilibrium towards the product side. |
| Catalyst | Strong acid (e.g., H₂SO₄), solid acid catalysts | Increases the rate of reaction by protonating the carboxylic acid. |
| Temperature | Reflux temperature of the alcohol | Provides the necessary activation energy for the reaction. |
| Reaction Time | Monitored until completion (e.g., by TLC) | Ensures maximum conversion of reactants to products. |
| Alternative Methods | Microwave-assisted synthesis | Can lead to faster reaction rates and higher yields. academicpublishers.org |
Precursor Synthesis Pathways Relevant to this compound
The synthesis of this compound relies on the availability of its key precursor, 3,5-dichloro-4-hydroxybenzoic acid. The following sections detail the synthetic routes to this and other relevant precursors.
Methyl 3,5-dichloro-4-hydroxybenzoate can serve as a precursor or an intermediate in various synthetic pathways. google.comnih.gov Its synthesis can be achieved through the esterification of 3,5-dichloro-4-hydroxybenzoic acid with methanol, following a similar Fischer esterification mechanism as described for the propyl ester.
An analogous synthesis has been described for a related compound, methyl 3,5-di-tert-butyl-4-hydroxybenzoate. google.com In this procedure, 3,5-di-tert-butyl-4-hydroxybenzoic acid is reacted with methanol, which also serves as the solvent, in the presence of a catalyst such as sodium methoxide or p-toluenesulfonic acid. The reaction is carried out at reflux for an extended period, after which the excess methanol is removed by evaporation. The resulting solid is then washed with a sodium carbonate or bicarbonate solution to remove any unreacted acid, followed by a water wash to neutrality. The purified product is obtained after vacuum filtration and drying. google.com This method, with appropriate modifications, could be applied to the synthesis of methyl 3,5-dichloro-4-hydroxybenzoate.
| Reactants | Catalyst | Solvent | Conditions | Work-up |
| 3,5-dichloro-4-hydroxybenzoic acid, Methanol | p-Toluenesulfonic acid or Sodium methoxide | Methanol | Reflux, 8-14 hours | Evaporation of solvent, washing with Na₂CO₃/NaHCO₃ solution, water wash, filtration, and drying. |
3,5-Dichloro-4-hydroxybenzoic acid is a crucial starting material for the synthesis of its esters. It can be prepared through various methods, including the hydrolysis of its esters or the direct chlorination of a suitable precursor.
The hydrolysis of an ester to its corresponding carboxylic acid is a fundamental transformation in organic synthesis. Ethyl 3,5-dichloro-4-hydroxybenzoate can be hydrolyzed to 3,5-dichloro-4-hydroxybenzoic acid under either acidic or basic conditions.
Alkaline hydrolysis, or saponification, is a commonly employed method. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, and heating the mixture to reflux. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. The reaction is driven to completion by the deprotonation of the carboxylic acid to form the carboxylate salt. A final acidification step with a strong mineral acid, such as hydrochloric acid, is required to protonate the carboxylate and precipitate the desired 3,5-dichloro-4-hydroxybenzoic acid.
A procedure for the hydrolysis of a related compound, tert-butyl 3,5-dichloro-4-methylbenzoate, involves treatment with a 10% sodium hydroxide solution until the pH reaches 14, followed by filtration and acidification of the filtrate with hydrochloric acid to precipitate the carboxylic acid. google.com
The direct chlorination of ethyl 4-hydroxybenzoate (B8730719) offers a route to ethyl 3,5-dichloro-4-hydroxybenzoate, which can then be hydrolyzed as described above. The hydroxyl group of the phenol is an activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ester group, chlorination occurs at the two ortho positions.
A common and effective chlorinating agent for such transformations is sulfuryl chloride (SO₂Cl₂). researchgate.net The reaction is typically carried out in a suitable solvent at room temperature. The electrophilic chlorination of phenolic compounds with sulfuryl chloride is a well-established method. google.com For instance, the chlorination of parabens using sulfuryl chloride has been reported as a simple and efficient procedure. researchgate.net This method can be adapted for the synthesis of ethyl 3,5-dichloro-4-hydroxybenzoate from ethyl 4-hydroxybenzoate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is typically worked up by removing the solvent and purifying the product, often through recrystallization.
| Starting Material | Reagent | Reaction Type | Product |
| Ethyl 4-hydroxybenzoate | Sulfuryl chloride (SO₂Cl₂) | Electrophilic Aromatic Substitution | Ethyl 3,5-dichloro-4-hydroxybenzoate |
Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid
Derivatization and Further Chemical Modifications of this compound
The chemical structure of this compound (Cl2PP) allows for targeted modifications, primarily at the phenolic hydroxyl group and the ester functional group. These transformations are crucial for understanding its metabolic pathways and for the synthesis of related compounds.
Hydroxylation Metabolite Products
The in vitro metabolism of this compound has been investigated to understand its biotransformation. Studies utilizing rat liver S9 fractions have shown that the degradation of this chlorinated paraben is significantly slower, by approximately 40-fold, compared to its non-chlorinated counterpart, propyl paraben. This reduced rate of degradation highlights the impact of chlorination on the metabolic stability of the molecule. jst.go.jp
During these metabolic studies, two primary hydroxylated metabolite products have been identified through High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) analysis. These metabolites are formed through the enzymatic hydroxylation of the aromatic ring, a common metabolic pathway for phenolic compounds. The identification of these hydroxylated derivatives is significant as they have been shown to exhibit aryl hydrocarbon receptor (AhR) agonist activity. jst.go.jp
The relative abundances of the metabolites indicate a clear metabolic pathway, providing valuable information for risk assessments of chlorinated parabens. The formation of these hydroxylated products underscores the importance of considering metabolic activation when evaluating the biological activity of such compounds. jst.go.jp
Reduction to Alcohol Derivatives
The ester functional group of this compound can be chemically reduced to yield the corresponding primary alcohol, 3,5-dichloro-4-hydroxybenzyl alcohol. This transformation is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for the reduction of esters to alcohols. commonorganicchemistry.comlibretexts.orgbyjus.commasterorganicchemistry.comyoutube.com
The reaction proceeds via the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the propoxy leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).
A documented method for a similar compound, methyl 3,5-dichloro-4-hydroxybenzoate, details its reduction to 3,5-dichloro-4-hydroxybenzyl alcohol using LiAlH₄ in ether. This process serves as a strong procedural analog for the reduction of the propyl ester. nih.gov It is important to note that an attempt to reduce 3,5-dichloro-4-hydroxybenzoic acid directly with LiAlH₄ resulted in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane, indicating that the ester is the preferred substrate for obtaining the desired benzyl alcohol. researchgate.net
Analytical Verification and Characterization Techniques for Synthetic Products
The structural confirmation and purity assessment of this compound and its synthetic derivatives rely on a combination of spectroscopic and chromatographic methods.
Spectroscopic Analysis (e.g., NMR, MS) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of this compound and its transformation products.
NMR Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the propyl chain protons. The aromatic region would likely display a singlet for the two equivalent protons on the benzene (B151609) ring. The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the ester oxygen. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the ester group.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the chlorine and hydroxyl substituents), and the three distinct carbons of the propyl chain.
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic compounds. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve the loss of the propyl group, the propoxy group, and potentially the cleavage of the ester bond, providing valuable structural information. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would also be a key feature in the mass spectrum, aiding in the confirmation of the presence of two chlorine atoms in the molecule.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Aromatic-H | Singlet |
| -OCH₂- | Triplet | |
| -CH₂- | Sextet | |
| -CH₃ | Triplet | |
| ¹³C NMR | C=O | ~165 ppm |
| Aromatic C-O | ~150 ppm | |
| Aromatic C-Cl | ~125 ppm | |
| Aromatic C-H | ~130 ppm | |
| -OCH₂- | ~67 ppm | |
| -CH₂- | ~22 ppm | |
| -CH₃ | ~10 ppm | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | Expected m/z 248, 250, 252 (isotopic pattern) |
| Major Fragments | [M-C₃H₇]⁺, [M-OC₃H₇]⁺, [C₇H₃Cl₂O₂]⁺ |
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its derivatives.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of parabens and their derivatives. A C18 or C8 stationary phase is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (often acidified with phosphoric or formic acid) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. nih.govsielc.comiomcworld.org
For the analysis of chlorinated parabens, a gradient elution may be necessary to achieve optimal separation of the parent compound from its more polar hydroxylated metabolites or less polar impurities. The purity of a synthetic batch of this compound can be determined by calculating the peak area percentage of the main component relative to any detected impurities. jst.go.jp
Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of halogenated organic compounds. restek.comnih.govchromatographyonline.comusgs.gov For the analysis of parabens, which are relatively polar, derivatization to more volatile silyl ethers may sometimes be employed, although direct analysis is also possible.
A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the elution of the compounds of interest. The mass spectrometer provides both qualitative (mass spectrum for identification) and quantitative data. This technique is particularly useful for separating and identifying chlorinated isomers and metabolites. jst.go.jp
Interactive Data Table: Typical Chromatographic Conditions for Paraben Analysis
| Technique | Parameter | Typical Conditions |
| HPLC | Column | Reversed-phase C18 or C8, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% H₃PO₄) | |
| Detection | UV at ~254 nm | |
| Flow Rate | 1.0 mL/min | |
| GC-MS | Column | Capillary column (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium | |
| Injection | Split/Splitless | |
| Oven Program | Temperature ramp (e.g., 100°C to 280°C) | |
| Detection | Mass Spectrometry (Electron Ionization) |
Metabolic and Biotransformation Studies of Propyl 3,5 Dichloro 4 Hydroxybenzoate
In Vitro Transformation Kinetics by Hepatic Enzymes
The initial stages of metabolism for many foreign compounds, including Propyl 3,5-dichloro-4-hydroxybenzoate, are often assessed using liver enzyme preparations. These in vitro systems provide a controlled environment to study the kinetics of transformation.
Rat Liver S9 Fraction Metabolism
The rat liver S9 fraction is a valuable tool in metabolic studies as it contains a mixture of both microsomal and cytosolic enzymes, enabling the observation of Phase I and Phase II metabolic reactions. nih.govxenometrix.ch Research into the biotransformation of this compound utilized the rat liver S9 fraction to simulate hepatic metabolism. jst.go.jpnih.govresearchgate.net This experimental setup allows for the investigation of the compound's metabolic stability and the pathways involved in its breakdown. The S9 fraction provides a more comprehensive metabolic profile than microsomes alone because it includes cytosolic enzymes such as sulfotransferases and glutathione (B108866) transferases, in addition to the microsomal cytochrome P450 enzymes. nih.govxenometrix.ch Studies involving the incubation of this compound with the rat liver S9 fraction have been instrumental in identifying the resulting metabolites and determining the rate of its degradation. jst.go.jp
Influence of Chlorination on Degradation Rate
A significant finding from in vitro studies is the profound effect of chlorination on the metabolic stability of parabens. The presence of chlorine atoms on the benzene (B151609) ring of Propyl 4-hydroxybenzoate (B8730719) (propylparaben) to form this compound drastically reduces its susceptibility to enzymatic degradation. jst.go.jp
Comparative kinetic studies have demonstrated that the degradation rate of this compound by the rat liver S9 fraction is approximately 40 times slower than that of its non-chlorinated counterpart. jst.go.jpnih.govresearchgate.net This decreased rate of metabolism suggests that the chlorine atoms hinder the enzymatic attack on the molecule, a common effect observed with halogenated organic compounds. The increased stability of chlorinated parabens means they are more resistant to breakdown, which has significant environmental implications. nih.gov
Table 1: Comparative Degradation Rate
| Compound | Relative Degradation Rate by Rat Liver S9 Fraction |
|---|---|
| Propyl 4-hydroxybenzoate (Propylparaben) | ~40x |
| This compound | 1x |
Source: jst.go.jpnih.govresearchgate.net
Identification and Characterization of Metabolites
The biotransformation of this compound results in the formation of several new compounds, or metabolites. Identifying these structures is key to understanding the complete metabolic pathway.
Hydroxylated Metabolite Structures
Analysis using high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) has led to the identification of several hydroxylated metabolites of this compound following its incubation with the rat liver S9 fraction. jst.go.jp These metabolites are formed through the addition of hydroxyl (-OH) groups to the parent molecule.
The identified metabolites include compounds where hydroxylation occurred on the propyl side chain as well as on the aromatic ring. The structures that have been synthesized and confirmed include:
Propyl 3-chloro-4,5-dihydroxybenzoate
Isopropyl 3,5-dichloro-2,4-dihydroxybenzoate
2-Hydroxythis compound
3-Hydroxythis compound
2-Hydroxy-1-methylethyl 3,5-dichloro-4-hydroxybenzoate jst.go.jp
Table 2: Identified Metabolites of this compound
| Metabolite Name | Site of Modification |
|---|---|
| Propyl 3-chloro-4,5-dihydroxybenzoate | Aromatic Ring |
| Isopropyl 3,5-dichloro-2,4-dihydroxybenzoate | Aromatic Ring and Propyl Chain |
| 2-Hydroxythis compound | Propyl Chain |
| 3-Hydroxythis compound | Propyl Chain |
| 2-Hydroxy-1-methylethyl 3,5-dichloro-4-hydroxybenzoate | Propyl Chain |
Source: jst.go.jp
Implications of Biotransformation for Bioaccumulation and Environmental Persistence
The metabolic fate of a chemical directly influences its potential to accumulate in organisms and persist in the environment. The significantly reduced rate of degradation for this compound compared to its non-chlorinated parent compound is a critical factor in this regard. jst.go.jp
Slower biotransformation means the compound remains in its original form for a longer period within an organism, increasing the likelihood of bioaccumulation in tissues. Environmentally, compounds that are resistant to degradation are considered more persistent. nih.gov The stability of chlorinated parabens, including this compound, makes them more likely to persist in aquatic environments and potentially accumulate in the food chain. nih.govresearchgate.net Studies have noted that dichlorinated parabens can be more resistant to degradation than their parent compounds, leading to their detection in wastewater effluent and river water. jst.go.jpresearchgate.net This increased persistence and potential for bioaccumulation underscore the importance of understanding the metabolic properties of such chlorinated compounds for environmental risk assessment. jst.go.jp
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin |
| 2-Hydroxy-1-methylethyl 3,5-dichloro-4-hydroxybenzoate |
| 2-Hydroxythis compound |
| 3,5-dichloro-4-hydroxybenzoic acid |
| 3-Hydroxythis compound |
| Butylparaben |
| Ethylparaben |
| Isopropyl 3,5-dichloro-2,4-dihydroxybenzoate |
| Methylparaben |
| Polychlorinated biphenyls (PCBs) |
| Propanol |
| This compound |
| Propyl 3-chloro-4,5-dihydroxybenzoate |
Biological Activities and Ecotoxicological Research on Propyl 3,5 Dichloro 4 Hydroxybenzoate
Aryl Hydrocarbon Receptor (AhR) Agonist Activity
The Aryl Hydrocarbon Receptor (AhR) is a transcription factor that is activated by a wide array of chemical compounds. nih.gov Activation of the AhR initiates a cascade of events leading to the expression of various genes, some of which are involved in the metabolism of foreign substances.
AhR Agonism of Parent Compound and Metabolites
Research into the AhR potency of parabens has shown that chlorination can influence their activity. A study investigating various chlorinated and non-chlorinated parabens found that several compounds exhibited AhR potency. nih.gov Notably, dichlorinated isopropyl paraben (Cl₂iPP), a compound structurally similar to Propyl 3,5-dichloro-4-hydroxybenzoate, demonstrated AhR agonist activity in a yeast reporter gene assay. nih.gov In human hepatoma HepG2 cells, four different parabens led to a significant induction of ethoxyresorufin-O-deethylase (EROD) activity, an indicator of CYP1A1 enzyme induction, which is a classic response to AhR activation. nih.gov
While direct studies on the AhR agonism of this compound and its specific metabolites are not extensively detailed in the reviewed literature, the activity of structurally related chlorinated parabens suggests a potential for AhR interaction. The metabolism of other compounds, such as the amino acid tryptophan, by gut microbiota can produce metabolites that act as either agonists or antagonists of the AhR. creative-biolabs.com
Structure-Activity Relationships in Halogenated Aromatics and AhR Binding
The structure of a chemical is a key determinant of its ability to bind to and activate the AhR. For halogenated aromatic hydrocarbons, factors such as the number and position of halogen atoms on the aromatic ring are critical. Chlorinated parabens share structural similarities with hydroxylated polychlorinated biphenyls (PCBs), which are known to possess AhR potency due to the presence of chlorine atoms and hydroxyl groups on the aromatic ring. nih.gov
The study on chlorinated parabens demonstrated that out of 24 compounds tested, 16 showed AhR potency in a yeast assay. nih.gov This suggests that the presence of chlorine atoms in the paraben structure can confer AhR agonist activity. The relative potency of these compounds compared to the known AhR ligand β-naphthoflavone (BNF) varied, indicating that the specific substitution pattern influences the degree of AhR activation. nih.gov The structural similarity between dichlorinated isopropyl paraben and this compound, particularly the presence of two chlorine atoms on the benzene (B151609) ring, points towards a structure conducive to AhR binding.
Antimicrobial Properties and Mechanisms
This compound, as a chlorinated paraben, exhibits antimicrobial properties. The mechanisms underlying the antimicrobial action of parabens involve disruption of microbial integrity and vital cellular processes.
Comparison with Non-Chlorinated Parabens and Related Compounds
The antimicrobial efficacy of parabens is known to be influenced by the length of their alkyl chain, with longer chains generally conferring greater activity. nih.govnih.gov Therefore, propylparaben (B1679720) is more potent than methylparaben. nih.gov Furthermore, mixtures of parabens, such as methyl- and propylparaben, can exhibit synergistic effects, resulting in enhanced antimicrobial effectiveness compared to the individual compounds alone. oup.com
Chlorination of parabens can also impact their biological activity. Studies have shown that chlorinated parabens can be more toxic to aquatic organisms like Daphnia magna than their non-chlorinated parent compounds. essfeed.com In chlorination experiments, propylparaben was observed to rapidly convert to 3,5-dichloropropyl paraben. essfeed.com This transformation highlights the environmental relevance of chlorinated derivatives.
Interactive Data Table: AhR Potency of Selected Parabens
| Compound | AhR Potency (Relative to BNF) | EROD Induction in HepG2 cells (at 100 μM) |
| Isobutyl paraben (iBP) | Data not specified | 2.6-fold greater than control |
| Dichlorinated isopropyl paraben (Cl₂iPP) | 5 x 10⁻⁵ to 9 x 10⁻² | 1.8-fold greater than control |
Interference with Microbial Membrane Transport Processes
One of the primary mechanisms of antimicrobial action for parabens is the disruption of microbial cell membranes. nih.govessfeed.com The lipophilic nature of parabens allows them to partition into the lipid bilayer of the cell membrane, thereby interfering with its structure and function. nih.gov This disruption can impair membrane transport processes, which are crucial for nutrient uptake and waste removal. nih.govnih.gov
Specifically, the greater hydrophobicity of propylparaben contributes to its enhanced ability to disrupt the phospholipid bilayer, leading to the leakage of intracellular components. nih.gov Research on Escherichia coli has demonstrated that propylparaben can induce the efflux of potassium ions from the cytoplasm. oup.com This potassium leakage was found to be related to the expression of porin channels in the bacterial outer membrane, suggesting that parabens can affect membrane permeability through specific protein channels. oup.com
Inhibition of DNA and RNA Synthesis in Microorganisms
In addition to disrupting cell membranes, parabens have been shown to inhibit essential biosynthetic pathways within microbial cells. nih.gov Studies have demonstrated that methyl, propyl, and butyl esters of p-hydroxybenzoic acid can inhibit both DNA and RNA synthesis in toluenized cells of Escherichia coli and Bacillus subtilis. nih.gov The inhibitory concentrations for DNA and RNA synthesis were found to be higher than those required for growth inhibition, suggesting that this may be a secondary mechanism of action. nih.govoup.com
The ability of preservatives like parabens to suppress the synthesis of DNA and RNA is a key aspect of their antimicrobial activity, contributing to the prevention of microbial proliferation. mdpi.com
Impact on Cellular Energetics (e.g., Mitochondrial Function)
The impact of this compound on cellular energetics, specifically mitochondrial function, can be inferred from studies on its parent compound, propylparaben. Research on isolated rat hepatocytes has demonstrated that propylparaben can induce mitochondrial dysfunction. nih.gov The addition of propylparaben to isolated liver mitochondria was found to decrease state 3 respiration, which is the active state of oxygen consumption coupled to ATP synthesis, with both NAD+-linked and FAD-linked substrates. nih.gov Conversely, it caused a concentration-dependent increase in state 4 oxygen consumption, the resting state, which is indicative of an uncoupling effect on oxidative phosphorylation. nih.gov
This impairment of mitochondrial function is associated with a depletion of cellular ATP. nih.gov The toxic effects of propylparaben on hepatocytes are linked to this mitochondrial failure, which involves depolarization of the mitochondrial membrane and subsequent depletion of the cell's primary energy currency. nih.gov The toxicity of parabens in this context is also shown to be dependent on the length of their alkyl side-chains, with longer chains like propyl and butyl being more toxic than shorter chains. nih.gov While these findings relate to the parent paraben, the increased lipophilicity of the chlorinated derivative suggests a potential for similar or enhanced mitochondrial disruption.
Studies on Cytotoxic Effects in Cellular Models
The cytotoxic effects of this compound are a subject of significant research interest, particularly as it is a halogenated byproduct of more common parabens. Studies on various human and fish cell lines have shown that the cytotoxicity of parabens generally increases with the length of their alkyl chain, with propylparaben being more toxic than methylparaben and ethylparaben. nih.govtandfonline.com
Crucially, the halogenation of parabens, which occurs during water disinfection processes, significantly influences their toxicity. Research indicates that halogenated byproducts can exhibit higher toxicity, and this effect is enhanced with the addition of a second chlorine atom. nih.govtandfonline.com This suggests that this compound would likely be more cytotoxic than its non-chlorinated or monochlorinated counterparts. The cytotoxic effects of these compounds often manifest as a concentration-dependent decrease in cell viability. nih.govtandfonline.com The specific tissue can also influence the degree of cytotoxicity observed. nih.govtandfonline.com
Table 1: Comparative Cytotoxicity (EC50) of Propylparaben in Various Cell Lines
| Cell Line | Organism | EC50 (µM) |
|---|---|---|
| CaCo-2 | Human | 115.1 ± 39.3 |
| G1B | Catfish | 16.1 ± 3.3 |
Environmental Fate and Impact of Chlorinated Parabens
Occurrence in Wastewater Effluents and Natural Waters
Chlorinated parabens like this compound are not typically used in commercial products but are formed during water treatment processes. helmholtz-munich.deresearchgate.net Consequently, they have been identified as environmental contaminants. The use of chlorine for disinfection in wastewater treatment plants (WWTPs) facilitates the reaction of parabens with free chlorine, leading to the formation of monochlorinated and dichlorinated derivatives. helmholtz-munich.deresearchgate.net
These chlorinated byproducts are frequently detected in wastewater effluents and the natural waters that receive this effluent. tdl.org Studies have shown that while parent parabens may be effectively removed during treatment, dichlorinated species can be released in effluent at concentrations high enough to impact downstream river water. tdl.org Their increased stability compared to parent parabens contributes to their persistence in the aquatic environment. helmholtz-munich.denih.gov For example, dichlorinated methyl paraben has been detected in every sample of urban waters in some studies, with concentrations reaching up to 80 ng/L. researchgate.net
Transformation Products in Wastewater Treatment Processes
This compound is a transformation product of its parent compound, propylparaben, generated during chemical disinfection of water. helmholtz-munich.denih.gov The primary mechanism is the electrophilic substitution of chlorine on the aromatic ring of the paraben, which is activated by the phenolic hydroxyl group. researchgate.net This reaction can occur rapidly, even with the low levels of free chlorine found in tap water. helmholtz-munich.de
Wastewater treatment plants that utilize chlorination are significant sources of these chlorinated parabens. helmholtz-munich.detdl.org While treatments like ozonation can be more effective at removing parent parabens, chlorination leads to the formation of these more stable and persistent halogenated byproducts. nih.govnih.gov Dichlorinated parabens, in particular, tend to be more resistant to further degradation under typical environmental conditions compared to their parent compounds. helmholtz-munich.denih.gov
Toxicity to Aquatic Organisms
The toxicity of this compound to aquatic organisms is a key area of ecotoxicological concern. In general, the aquatic toxicity of parabens is related to their hydrophobicity, with longer alkyl chains being more toxic. researchgate.net However, the effect of chlorination on toxicity can be complex.
Some research suggests that chlorinated parabens are more stable in the environment and more toxic to aquatic organisms than the parent compounds. tandfonline.com Conversely, a study on the chronic toxicity to the water flea Ceriodaphnia dubia found that mortality and reproduction inhibition tended to decrease with the degree of chlorination of parabens, suggesting chlorination might reduce the aquatic toxicity of the original compounds. nih.gov However, the same study noted that some dichlorinated parabens still caused a significant decrease in offspring numbers at low concentrations. nih.gov For instance, dichlorinated benzylparaben had a no-observed-effect concentration (NOEC) for reproduction of less than 0.63 mg L⁻¹. nih.gov Studies on the early-life stages of fish and amphibians have shown that parent compounds like propylparaben can cause significant mortality at high concentrations. nih.gov The persistence of chlorinated parabens means their potential for long-term exposure and chronic effects in aquatic ecosystems remains a concern. tandfonline.com
Table 2: Chronic Toxicity of Selected Parabens and their By-products to Ceriodaphnia dubia
| Compound | Endpoint | EC50 (mg L⁻¹) | NOEC (mg L⁻¹) |
|---|---|---|---|
| Methylparaben (MP) | Reproduction | - | < 1.3 |
| Benzylparaben (BnP) | Reproduction | - | < 0.04 |
| Dichlorinated BnP (Cl₂ BnP) | Reproduction | - | < 0.63 |
Potential as an Environmental Endocrine Disruptor
Parabens as a class are widely recognized as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems. chemsec.orgmdpi.comnih.gov They can mimic the function of hormones like estrogen and have been shown to affect the reproductive system in animal studies. chemsec.orgresearchgate.net Propylparaben, the parent compound of this compound, is considered more hazardous than shorter-chain parabens and has been categorized as a potential Category 1 endocrine disruptor. chemsec.org
The formation of halogenated derivatives during water disinfection may create transformation products with even more pronounced endocrine-disrupting activities. nih.gov An in silico assessment predicted a high probability of halogenated parabens binding to various nuclear receptors, including glucocorticoid, thyroid, and aryl hydrocarbon receptors. nih.gov This suggests that compounds like this compound, which are more persistent in the environment than their parent parabens, pose a significant risk as environmental EDCs. helmholtz-munich.denih.gov Their continuous release into the aquatic environment through wastewater discharge raises concerns about potential long-term effects on the endocrine systems of wildlife. tandfonline.com
Structure Activity Relationship Sar and Computational Investigations
Elucidation of Structure-Activity Relationships for Specific Biological Endpoints
The biological activity of Propyl 3,5-dichloro-4-hydroxybenzoate is significantly influenced by its distinct chemical features, namely the presence of chlorine atoms on the benzene (B151609) ring and the lipophilic nature of the propyl ester group. These structural elements define its interaction with biological systems and are key determinants of its antimicrobial efficacy.
The introduction of halogen atoms into the structure of parabens, such as the two chlorine atoms in this compound, can have a profound effect on their biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds. In the case of parabens, this modification can lead to transformation products with more pronounced endocrine-disrupting activities than the parent compounds nih.gov. Computational studies suggest that halogenated parabens have a high probability of binding to various nuclear receptors, including glucocorticoid, thyroid, and aryl hydrocarbon receptors nih.gov. This increased activity is attributed to altered electronic properties and improved binding affinity to biological targets. The substitution pattern is also crucial; the chlorine atoms at the 3 and 5 positions of the phenyl ring specifically influence the molecule's electronic distribution and its ability to interact with receptor sites.
A critical factor governing the antimicrobial effectiveness of parabens is their lipophilicity, which is the affinity of a molecule for a lipid-like environment. The antimicrobial properties of p-hydroxy benzoic acid esters are known to increase with the length of the alkyl chain, a trend directly related to increasing lipophilicity researchgate.net. For instance, the efficacy generally increases from methylparaben to butylparaben researchgate.net.
The addition of two chlorine atoms to the propylparaben (B1679720) structure to form this compound further and significantly increases its lipophilicity. This enhanced lipophilicity is crucial for antimicrobial action as it governs the compound's ability to partition into and disrupt bacterial cell membranes. A well-calibrated balance between lipophilicity and hydrophilicity is essential for potent antibacterial activity, as it determines the compound's permeability through bacterial membranes to reach its intracellular targets nih.gov. Studies on other classes of antibacterial compounds, such as flavonoids, have also confirmed that an optimal range of lipophilicity is a key predictor of activity against both Gram-positive and Gram-negative bacteria researchgate.net. Therefore, the increased lipophilicity of this compound, resulting from both its propyl chain and dichlorination, is a primary contributor to its expected antimicrobial potency.
| Feature | Impact on Lipophilicity | Consequence for Antimicrobial Activity |
| Propyl Ester Chain | Increases lipophilicity compared to methyl or ethyl esters. | Enhances ability to disrupt bacterial membranes. |
| 3,5-Dichloro Substitution | Significantly increases lipophilicity. | Potentially increases potency and alters target interactions. |
| Combined Effect | Results in a highly lipophilic molecule. | Expected to have strong antimicrobial activity, governed by membrane permeability. |
Molecular Docking Studies and Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides valuable insights into the mechanism of action of antimicrobial agents by identifying specific interactions with their protein targets.
The cholesterol catabolism pathway in Mycobacterium tuberculosis is essential for the bacterium's survival within host macrophages, making the enzymes in this pathway attractive targets for new anti-tubercular drugs nih.gov. One such enzyme is HsaD, a meta-cleavage product hydrolase.
A fragment-based screening study identified close analogs of this compound as inhibitors of HsaD. Specifically, ethyl 3,5-dichloro-4-hydroxybenzoate was found to be an inhibitor of HsaD with an IC50 value of 0.52 mM nih.gov. X-ray crystallography studies revealed that this class of compounds binds in the vicinity of the HsaD active site nih.gov.
Although the study was conducted on the ethyl ester, the binding mode of the 3,5-dichloro-4-hydroxybenzoyl moiety is directly relevant to the propyl analog. The interactions likely involve the hydroxyl group and the chlorine atoms forming hydrogen bonds and halogen bonds, respectively, with amino acid residues in the active site pocket. The propyl chain would occupy a hydrophobic region within the binding site. These findings suggest that this compound is a potential inhibitor of HsaD, proposing a specific mechanism for its antimycobacterial activity.
| Compound | Target Protein | Organism | Inhibition (IC50) |
| Ethyl 3,5-dichloro-4-hydroxybenzoate | HsaD | Mycobacterium tuberculosis | 0.52 mM nih.gov |
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can predict various molecular properties, such as optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which help in understanding the molecule's reactivity and stability.
While specific DFT studies on this compound are not widely available, analyses of the parent compound, propyl p-hydroxybenzoate (propylparaben), provide a foundation for understanding its properties researchgate.net. For propylparaben, DFT calculations using the B3LYP functional have been employed to determine its geometry, electrostatic potential, and frontier orbital energies researchgate.net.
The introduction of two electron-withdrawing chlorine atoms at the 3 and 5 positions would be expected to significantly alter these properties. Based on DFT studies of other dichlorinated aromatic compounds, the following effects can be predicted for this compound:
Electronic Properties: The strong electronegativity of the chlorine atoms would withdraw electron density from the aromatic ring. This would lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the HOMO-LUMO energy gap, which is an indicator of chemical reactivity, would be affected.
Molecular Electrostatic Potential (MEP): The MEP map would show a more positive electrostatic potential on the aromatic ring due to the inductive effect of the chlorine atoms, while the regions around the oxygen and chlorine atoms would be more negative. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen and halogen bonding with protein targets researchgate.net.
| Molecular Property | Propyl p-hydroxybenzoate (Calculated) researchgate.net | This compound (Predicted Effect) |
| HOMO Energy | -6.72 eV | Lowered (more negative) |
| LUMO Energy | -1.29 eV | Lowered (more negative) |
| HOMO-LUMO Energy Gap | 5.43 eV | Altered, potentially reduced |
| Electron Density | Localized on phenol part and bridge | Withdrawn from the aromatic ring towards chlorine atoms |
Advanced Research Perspectives and Future Directions
Development of Novel Analytical Methods for Detection and Quantification in Complex Matrices
The accurate detection and quantification of Propyl 3,5-dichloro-4-hydroxybenzoate in various environmental samples, often referred to as complex matrices, is fundamental to understanding its prevalence and fate. While methods for detecting parent parabens are established, the analysis of their chlorinated byproducts presents unique challenges.
Future research should prioritize the development of highly sensitive and selective analytical techniques. This includes advancements in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a powerful tool for identifying and quantifying trace levels of organic compounds. Additionally, the development of high-resolution mass spectrometry methods can aid in the identification of not only the parent compound but also its various transformation products that may form in the environment. nih.gov
A significant hurdle is the lack of commercially available analytical standards for many chlorinated parabens, including this compound. nih.gov The synthesis and certification of these standards are crucial for accurate quantification and for validating new analytical methods. Furthermore, research is needed to optimize sample preparation techniques to efficiently extract the target compound from complex matrices such as wastewater, sediment, and biological tissues, while minimizing interference from other substances.
Comprehensive Ecotoxicological Risk Assessment Methodologies
Current environmental risk assessment (ERA) frameworks, such as the widely used risk quotient (RQ) method, are often designed for single compounds and may not fully capture the complexities of real-world environmental exposures. mdpi.com A more comprehensive approach is needed for substances like this compound.
Future ERA methodologies should move beyond simple point estimations and incorporate a multi-dimensional perspective. mdpi.com This includes considering the persistence and stability of the pollutant in different environmental compartments (water, soil, air, and biota). mdpi.com The European Medicines Agency's tier-based ERA, which involves a phased assessment of environmental exposure and ecotoxicological effects, provides a potential model. europa.eu
Moreover, risk assessments should not be limited to the parent compound. They must also evaluate the potential toxicity of its degradation and transformation products. nih.gov In silico prediction tools can be valuable for initially assessing the aquatic toxicity and biodegradability of these byproducts, helping to prioritize which ones require more in-depth experimental investigation. nih.gov
Investigation of Long-term Environmental Persistence and Bioaccumulation Potential
Understanding the long-term behavior of this compound in the environment is critical for assessing its potential for lasting ecological impact. Parabens, in general, are known to be persistent in aquatic environments, and their chlorinated derivatives may exhibit even greater stability. researchgate.netaethic.com
Key research questions in this area include determining the half-life of this compound in various environmental compartments under different conditions (e.g., sunlight, temperature, microbial activity). Studies have shown that direct photolysis in sunlit natural freshwaters is a dominant degradation pathway for some chlorinated parabens. nih.gov However, the specific phototransformation pathways for this compound, including dechlorination, hydroxylation, and ester chain cleavage, require further elucidation. nih.gov
Bioaccumulation, the process by which a substance builds up in an organism, is another significant concern. The lipophilicity of a compound, often indicated by its octanol-water partition coefficient (log Kow), is a key factor in its potential to bioaccumulate. nih.gov Given that toxicity can increase with lipophilicity, and chlorinated compounds can be more lipophilic than their parent compounds, investigating the bioaccumulation potential of this compound in aquatic organisms is a high priority. nih.govaethic.com
Exploration of Synergistic and Antagonistic Effects with Co-occurring Contaminants
In the environment, chemical contaminants rarely exist in isolation. Therefore, it is crucial to understand how this compound interacts with other pollutants that are commonly found in aquatic ecosystems. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the combined effect is less. nih.gov
For instance, parabens and their chlorinated derivatives are often found alongside other endocrine-disrupting compounds, pharmaceuticals, and personal care products. Research is needed to investigate the potential for additive or synergistic effects on aquatic organisms. Studies on mixtures of parabens have already shown that the combined toxic potential can be greater than that of the individual compounds. mdpi.com
Conversely, antagonistic effects are also possible, where one substance may inhibit the toxic effect of another. nih.gov Understanding these complex interactions is essential for developing more realistic environmental risk assessments that reflect the true ecological impact of chemical mixtures.
Design of Safer Substitutes and Sustainable Chemical Alternatives
A proactive approach to mitigating the potential environmental risks of this compound involves the application of green chemistry principles to design safer and more sustainable alternatives. pcc.eursc.org This aligns with the principle of designing chemical products to preserve their function while reducing toxicity. aecsystemsusa.com
The development of safer preservatives should focus on several key aspects of green chemistry:
Designing for Degradation: Chemical products should be designed to break down into harmless substances after their intended use, preventing persistence in the environment. pcc.eu
Use of Renewable Feedstocks: Whenever feasible, alternatives should be derived from renewable resources rather than depleting ones. instituteofsustainabilitystudies.com
Reduced Toxicity: The inherent toxicity of the chemical to humans and the environment should be minimized without sacrificing efficacy. instituteofsustainabilitystudies.com
Q & A
Basic: What synthetic methodologies are recommended for preparing propyl 3,5-dichloro-4-hydroxybenzoate?
Answer:
The compound can be synthesized via esterification of 3,5-dichloro-4-hydroxybenzoic acid with propanol under acidic catalysis (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reflux conditions (60–80°C, 6–12 hours) to drive the reaction to completion.
- Purification via recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Characterization using H/C NMR to confirm ester formation and assess regiochemical purity. HPLC or GC-MS can validate purity (>95%) .
Advanced: How can structural contradictions in crystallographic data for halogenated benzoates be resolved?
Answer:
X-ray crystallography using programs like SHELXL (from the SHELX suite) is critical for resolving ambiguities. For example:
- Twinned data refinement: SHELXL’s twin law functionality can model pseudo-symmetry in halogenated aromatic systems.
- Validation tools: R-factor convergence and Hirshfeld surface analysis ensure accurate electron density mapping.
- Comparative studies: Cross-validate results with spectroscopic data (e.g., IR for hydrogen bonding) to resolve discrepancies in hydroxyl group positioning .
Basic: What analytical techniques are optimal for assessing purity and stability of this compound?
Answer:
- Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., free acid or propanol adducts).
- Spectroscopy: FT-IR confirms ester C=O stretches (~1720 cm) and absence of residual carboxylic acid (~1700 cm).
- Stability testing: Accelerated thermal degradation studies (40–60°C, 14 days) coupled with mass spectrometry identify hydrolytic breakdown pathways .
Advanced: How can researchers address conflicting toxicity profiles in halogenated benzoate derivatives?
Answer:
- Species-specific assays: Compare LD values across models (e.g., rat vs. zebrafish) to identify metabolic differences. For example, limited AEGL data for propyl chloroformate derivatives suggest prioritizing in vitro hepatotoxicity screens (e.g., HepG2 cell viability assays) .
- Mechanistic studies: Use EPR spectroscopy to probe free radical formation (e.g., chlorine radical intermediates) during enzymatic degradation, as demonstrated in B12-dependent dehalogenases .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Disposal: Follow EPA guidelines for halogenated organic waste. Note: Toxicity data gaps necessitate conservative handling, extrapolated from structurally related esters .
Advanced: What experimental strategies elucidate the enzymatic dehalogenation mechanism of this compound?
Answer:
- Enzyme assays: Monitor chloride ion release via ion chromatography during incubation with dehalogenases (e.g., Cupriavidus spp. extracts).
- Structural biology: Co-crystallize the compound with B12-dependent reductive dehalogenases (e.g., NpRdhA) and solve structures using SHELX to identify active-site interactions (e.g., cobalt-halogen bonding) .
- Kinetic isotope effects: Use Cl-labeled substrate to trace catalytic steps via mass spectrometry.
Advanced: How can computational methods complement experimental data in studying this compound’s reactivity?
Answer:
- DFT calculations: Predict hydrolysis activation energies (B3LYP/6-311+G**) to identify labile bonds.
- Molecular docking: Simulate binding affinities with cytochrome P450 isoforms (e.g., CYP3A4) to forecast metabolic pathways.
- MD simulations: Model solvent effects (e.g., aqueous vs. lipid membranes) on conformational stability .
Basic: What are the key spectral reference data for this compound?
Answer:
- NMR (H): δ 1.05 (t, 3H, CH), 1.85 (sextet, 2H, CH), 4.35 (t, 2H, OCH), 7.85 (s, 2H, aromatic H).
- MS (EI): m/z 265 [M+H], 207 [M−CHO].
- IR: 1725 cm (ester C=O), 3200–3400 cm (broad, phenolic OH).
Cross-reference with PubChem CID entries for validation .
Advanced: How to design a study reconciling discrepancies in environmental persistence data?
Answer:
- Microcosm experiments: Assess aerobic/anaerobic degradation in soil/water matrices (OECD 307/308 guidelines).
- QSAR modeling: Corporate logP (2.8) and Henry’s law constant (3.2 × 10 atm·m/mol) to predict bioaccumulation.
- Inter-laboratory validation: Harmonize HPLC protocols to minimize analytical variability .
Basic: What are the regulatory implications of limited toxicological data for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
